molecular formula C7H18BrP B14501216 tert-Butyl(trimethyl)phosphanium bromide CAS No. 64286-41-5

tert-Butyl(trimethyl)phosphanium bromide

Cat. No.: B14501216
CAS No.: 64286-41-5
M. Wt: 213.10 g/mol
InChI Key: RQCQYQMFSBKHFT-UHFFFAOYSA-M
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Description

tert-Butyl(trimethyl)phosphanium bromide is a quaternary phosphonium salt characterized by a phosphorus center bonded to a tert-butyl group, three methyl groups, and a bromide counterion. Phosphonium bromides are pivotal in organic synthesis, particularly in ylide generation for Wittig reactions, phase-transfer catalysis, and ionic liquid applications . This article compares this compound with structurally related phosphonium bromides, emphasizing substituent effects, physicochemical properties, and applications.

Properties

CAS No.

64286-41-5

Molecular Formula

C7H18BrP

Molecular Weight

213.10 g/mol

IUPAC Name

tert-butyl(trimethyl)phosphanium;bromide

InChI

InChI=1S/C7H18P.BrH/c1-7(2,3)8(4,5)6;/h1-6H3;1H/q+1;/p-1

InChI Key

RQCQYQMFSBKHFT-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)[P+](C)(C)C.[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl(trimethyl)phosphanium bromide typically involves the alkylation of trimethylphosphine with tert-butyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl(trimethyl)phosphanium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides.

    Reduction Reactions: It can be reduced under specific conditions to yield different phosphine derivatives.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl(trimethyl)phosphanium bromide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the stabilization of metal nanoparticles.

    Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.

    Medicine: Research is ongoing into its potential use in drug development and delivery systems.

    Industry: It is utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl(trimethyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus center can engage in various bonding interactions, facilitating different chemical transformations. The molecular targets and pathways involved are specific to the reactions it participates in.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonium bromides exhibit diverse properties depending on their substituents. Below is a comparative analysis of key analogs:

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents on Phosphorus
Tetrabutylphosphonium bromide C₁₆H₃₆BrP 339.34 3115-68-2 Four n-butyl groups
Butyltriphenylphosphonium bromide C₂₂H₂₄BrP 398.31 1779-51-7 One n-butyl, three phenyl groups
Tetraphenylphosphonium bromide C₂₄H₂₀BrP 413.29 2751-90-8 Four phenyl groups
(4-Carboxybutyl)triphenylphosphonium bromide* C₂₃H₂₄BrO₂P 451.32 - One 4-carboxybutyl, three phenyl
tert-Butyl(trimethyl)phosphanium bromide (hypothetical) C₇H₁₈BrP 213.10 - One tert-butyl, three methyl

*Derived from ; molecular weight estimated.

Substituent Effects on Reactivity and Stability

  • Alkyl vs. Aryl Groups: Alkyl-substituted salts (e.g., tetrabutyl) exhibit higher solubility in nonpolar solvents, making them suitable for ionic liquids . Aryl-substituted salts (e.g., triphenyl derivatives) are more thermally stable but less soluble in polar media .
  • Functionalized Derivatives :

    • The 4-carboxybutyl group in (4-Carboxybutyl)triphenylphosphonium bromide enables conjugation with biomolecules, expanding its use in medicinal chemistry .
  • Steric Effects :

    • The tert-butyl group in this compound may hinder nucleophilic attack, altering reaction pathways compared to n-butyl analogs .

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